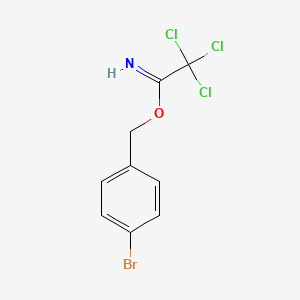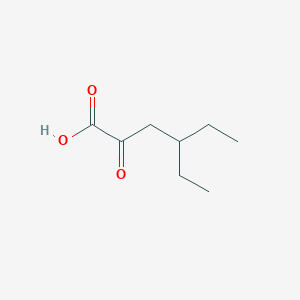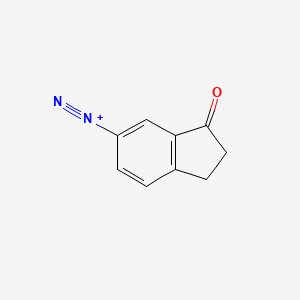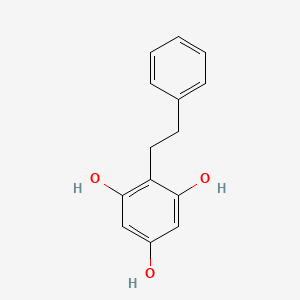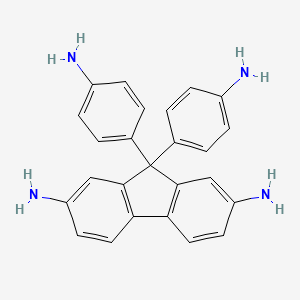
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is a fluorene derivative with two aminophenyl substituents on the 9-position. This compound is known for its applications in high-performance polymers, solar cells, and fuel cell membranes . It is partially conjugated and can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to react 2,7-dibromofluorene with boronic acid pinacol ester to obtain the target product . Another method involves the use of bifunctional ionic liquids as catalysts in the condensation reaction of 9-fluorenone and phenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, particularly in the production of high-performance polymers and materials for optoelectronic devices .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted fluorene derivatives, quinones, and reduced fluorene compounds .
Scientific Research Applications
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate for the synthesis of polyimides and semiconductors.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of high-performance polymers, solar cells, and fuel cell membranes.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- involves its ability to act as a hole transporting material in optoelectronic devices. The aminophenyl groups facilitate the transport of holes, improving the efficiency of devices such as inverted perovskite solar cells . The molecular targets include the active layers of these devices, where the compound helps in charge transport and separation .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-aminophenyl)fluorene: This compound is similar in structure but lacks the additional amino groups on the fluorene core.
2,7-Dibromo-9,9-dihexylfluorene: Another fluorene derivative used in optoelectronic applications.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole): Used in OLED applications.
Uniqueness
9H-Fluorene-2,7-diamine, 9,9-bis(4-aminophenyl)- is unique due to its dual aminophenyl groups, which enhance its ability to act as a hole transporting material. This makes it particularly valuable in the development of high-efficiency optoelectronic devices .
Properties
CAS No. |
176258-99-4 |
|---|---|
Molecular Formula |
C25H22N4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9,9-bis(4-aminophenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C25H22N4/c26-17-5-1-15(2-6-17)25(16-3-7-18(27)8-4-16)23-13-19(28)9-11-21(23)22-12-10-20(29)14-24(22)25/h1-14H,26-29H2 |
InChI Key |
GNYOBIJSGSWISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)N)C4=C2C=C(C=C4)N)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
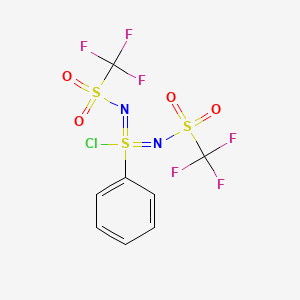
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
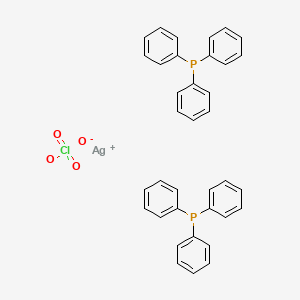
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
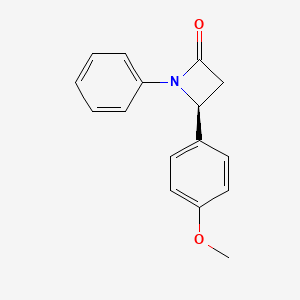
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
